molecular formula C24H24CuN12O4-2 B12959509 Bis[(3S,6S)-3,6-bis[(1H-imidazol-4-yl-|EN3)methyl]-2,5-piperazinedione]-Copper

Bis[(3S,6S)-3,6-bis[(1H-imidazol-4-yl-|EN3)methyl]-2,5-piperazinedione]-Copper

Cat. No.: B12959509
M. Wt: 608.1 g/mol
InChI Key: CUCBAVGJVPDLAO-UHFFFAOYSA-J
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Description

(3S-cis)-2,5-Piperazinedione, 3,6-bis(1H-imidazol-4-ylmethyl)-, copper complex is a coordination compound that features a copper ion coordinated with a piperazinedione ligand substituted with imidazolylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S-cis)-2,5-Piperazinedione, 3,6-bis(1H-imidazol-4-ylmethyl)-, copper complex typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S-cis)-2,5-Piperazinedione, 3,6-bis(1H-imidazol-4-ylmethyl)-, copper complex can undergo various types of chemical reactions, including:

    Oxidation: The copper center can participate in oxidation reactions, where it can be oxidized from Cu(I) to Cu(II) or reduced from Cu(II) to Cu(I).

    Substitution: The imidazolylmethyl groups can undergo substitution reactions with various nucleophiles or electrophiles.

    Coordination Reactions: The copper center can coordinate with other ligands, forming new complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

    Coordination: Ligands like ammonia, phosphines, or other nitrogen-containing compounds can be used for coordination reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions may result in modified imidazolylmethyl groups.

Scientific Research Applications

(3S-cis)-2,5-Piperazinedione, 3,6-bis(1H-imidazol-4-ylmethyl)-, copper complex has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its ability to interact with biological molecules.

    Catalysis: The copper center can act as a catalyst in various organic reactions, including oxidation and coupling reactions.

    Material Science: The compound can be used in the development of new materials with unique properties, such as conductive polymers or metal-organic frameworks.

Mechanism of Action

The mechanism by which (3S-cis)-2,5-Piperazinedione, 3,6-bis(1H-imidazol-4-ylmethyl)-, copper complex exerts its effects involves the interaction of the copper center with molecular targets. The copper ion can participate in redox reactions, facilitating electron transfer processes. Additionally, the imidazolylmethyl groups can interact with biological molecules, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3S-cis)-2,5-Piperazinedione, 3,6-bis(1H-imidazol-4-ylmethyl)-, copper complex lies in its specific ligand structure, which provides distinct coordination environments and reactivity patterns compared to other copper complexes. The presence of imidazolylmethyl groups also imparts unique biological activity, making it a valuable compound for further research.

Properties

Molecular Formula

C24H24CuN12O4-2

Molecular Weight

608.1 g/mol

IUPAC Name

copper;3,6-bis(imidazol-1-id-4-ylmethyl)piperazine-2,5-dione

InChI

InChI=1S/2C12H14N6O2.Cu/c2*19-11-9(1-7-3-13-5-15-7)17-12(20)10(18-11)2-8-4-14-6-16-8;/h2*3-6,9-10H,1-2H2,(H4,13,14,15,16,17,18,19,20);/q;;+2/p-4

InChI Key

CUCBAVGJVPDLAO-UHFFFAOYSA-J

Canonical SMILES

C1=C(N=C[N-]1)CC2C(=O)NC(C(=O)N2)CC3=C[N-]C=N3.C1=C(N=C[N-]1)CC2C(=O)NC(C(=O)N2)CC3=C[N-]C=N3.[Cu+2]

Origin of Product

United States

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